molecular formula C14H20 B3394241 (4-Ethylcyclohexyl)benzene CAS No. 100558-60-9

(4-Ethylcyclohexyl)benzene

Cat. No.: B3394241
CAS No.: 100558-60-9
M. Wt: 188.31 g/mol
InChI Key: ZTKUBRNOEZWDJN-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group at the fourth position of the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Ethylcyclohexyl)benzene can be synthesized through the alkylation of benzene with 4-ethylcyclohexene. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process. The reaction conditions generally include:

    Temperature: 0-50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide

    Catalyst: Aluminum chloride or other Lewis acids

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes:

    Feedstock Preparation: Purification of benzene and 4-ethylcyclohexene

    Reaction: Continuous addition of reactants and catalyst in a controlled environment

    Separation and Purification: Distillation and recrystallization to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions: (4-Ethylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions can reduce the benzene ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with a palladium or platinum catalyst

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: 4-ethylcyclohexylbenzene can be oxidized to 4-ethylcyclohexylbenzoic acid.

    Reduction: Complete hydrogenation yields 4-ethylcyclohexylcyclohexane.

    Substitution: Nitration produces 4-ethylcyclohexyl-nitrobenzene.

Scientific Research Applications

(4-Ethylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)benzene in chemical reactions involves its ability to undergo electrophilic aromatic substitution due to the electron-rich benzene ring. The cyclohexyl and ethyl groups can influence the reactivity and orientation of substituents on the benzene ring. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Cyclohexylbenzene: Lacks the ethyl group, making it less sterically hindered and slightly more reactive in electrophilic aromatic substitution reactions.

    Ethylbenzene: Lacks the cyclohexyl group, resulting in different physical properties and reactivity.

    (4-Methylcyclohexyl)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its boiling point and reactivity.

Uniqueness: (4-Ethylcyclohexyl)benzene is unique due to the combined presence of both cyclohexyl and ethyl groups, which influence its physical properties, such as boiling point and solubility, and its chemical reactivity, particularly in substitution reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(4-ethylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKUBRNOEZWDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544897
Record name (4-Ethylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100558-60-9
Record name (4-Ethylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (trans-4-ethylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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